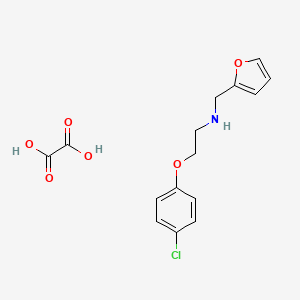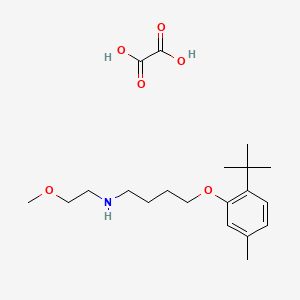![molecular formula C17H24BrNO6 B4003442 4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4003442.png)
4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid
Overview
Description
4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound with a molecular formula of C15H22BrNO2. This compound is notable for its unique structure, which includes a brominated phenoxy group and a morpholine ring. It is often used in various chemical and pharmaceutical applications due to its reactivity and functional properties .
Scientific Research Applications
4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2-bromo-4-methylphenol with 1,4-dibromobutane to form an intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup for reduction reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Mechanism of Action
The mechanism by which 4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine exerts its effects involves its interaction with specific molecular targets. The brominated phenoxy group and the morpholine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine
- 4-[4-(2-Fluoro-4-methylphenoxy)butyl]morpholine
- 4-[4-(2-Iodo-4-methylphenoxy)butyl]morpholine
Uniqueness
4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions, making this compound particularly valuable in certain applications .
Properties
IUPAC Name |
4-[4-(2-bromo-4-methylphenoxy)butyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.C2H2O4/c1-13-4-5-15(14(16)12-13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZIDSIAXUHCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCOCC2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide](/img/structure/B4003375.png)
![1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4003383.png)
![2-[2-(4-bromo-2-methylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid](/img/structure/B4003385.png)
![N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003392.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003396.png)
![1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4003404.png)


![4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4003432.png)
![8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4003444.png)

![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4003458.png)
![2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4003466.png)

